molecular formula C8H6OS B096629 Benzo[B]thiophene-6-OL CAS No. 19301-39-4

Benzo[B]thiophene-6-OL

Cat. No. B096629
CAS RN: 19301-39-4
M. Wt: 150.2 g/mol
InChI Key: DQUZFPKUMCZPQD-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-6-OL is a derivative of benzo[b]thiophene, a heterocyclic compound that has garnered interest due to its presence in various pharmacologically active molecules and its potential use in organic electronics. The core structure of benzo[b]thiophene is characterized by a fused benzene and thiophene ring, which can be further substituted to yield a wide range of derivatives with diverse properties and applications .

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives has been explored through various methods. A general approach for synthesizing benzo[b]thiophenes involves the cyclization of o-halo-ethynylbenzene precursors, which can yield a variety of substituted derivatives . Another efficient one-pot synthesis method uses bromoenynes and o-alkynylbromobenzene derivatives, catalyzed by palladium, to form the benzo[b]thiophene core . Gold(I)-NHC-catalyzed cyclization of 2-alkynyl thioanisoles has also been reported as an efficient method for synthesizing 2-substituted benzo[b]thiophenes . Additionally, a nine-step synthesis involving a regioselective Friedel-Crafts coupling has been developed to synthesize 6-substituted benzo[b]thiophenes .

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives is characterized by a planar fused ring system. Single-crystal X-ray analysis of benzo[b]thiophene homologues has revealed that they possess completely planar molecular structures and are packed in a herringbone arrangement . This planarity is crucial for their electronic properties and their application in organic electronics.

Chemical Reactions Analysis

Benzo[b]thiophene derivatives undergo various chemical reactions that are essential for their functionalization. Electrophilic substitution reactions, such as the Friedel-Crafts coupling, are key steps in the synthesis of substituted benzo[b]thiophenes . Additionally, aromatic nucleophilic substitution reactions and Heck-type coupling have been utilized to introduce aryl groups and heteroatoms at specific positions on the benzo[b]thiophene core .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives are influenced by their molecular structure and substituents. These properties have been elucidated using techniques such as cyclic voltammetry (CV) and UV-vis spectroscopy . The insertion of electron-deficient units into the aromatic backbone of thiophene-benzothiadiazole co-oligomers, for example, has been shown to significantly affect the LUMO energy level, which is important for their optoelectronic properties . The thermal and electronic properties of new benzo[b]thiophene derivatives have been characterized for their application in organic field-effect transistors, demonstrating p-channel characteristics with high mobilities .

Scientific Research Applications

  • Synthetic Medicinal Chemistry Applications : Benzo[b]thiophene molecules are crucial in synthetic medicinal chemistry, exhibiting a wide spectrum of pharmacological properties. New benzo[b]thiophene derivatives show promising antibacterial, antifungal, and anti-inflammatory activities (Isloor, Kalluraya & Sridhar Pai, 2010).

  • Broad Range of Medicinal Applications : These compounds are used in medicinal chemistry for antimicrobial, anticancer, antioxidant, anti-HIV, and anti-inflammatory activities. They also serve as building blocks for synthesizing pharmaceutically important molecules (Duc, 2020).

  • Photochemical Applications : Benzo[b]thiophene's photooxidation in aqueous solutions is studied to understand the behavior of polycyclic aromatic sulfur heterocycles in environments like oil spills in oceans. This research helps in environmental chemistry and pollution studies (Andersson & Bobinger, 1992).

  • Pharmaceutical Development : Certain benzo[b]thiophene derivatives are significant due to their role as selective estrogen receptor modulators. Innovative methods for synthesizing these compounds, especially those with heteroatoms at specific positions, contribute to pharmaceutical research (David et al., 2005).

  • Ophthalmic Applications : Derivatives like benzo[b]thiophene-2-sulfonamide exhibit potent ocular hypotensive effects, making them candidates for treating conditions like glaucoma (Graham et al., 1989).

  • Antimicrobial Agents against Drug-Resistant Bacteria : Benzo[b]thiophene acylhydrazones show potential as antimicrobial agents, especially against multidrug-resistant Staphylococcus aureus, highlighting their importance in addressing antibiotic resistance (Barbier et al., 2022).

  • Organic Semiconductors and Photoelectric Materials : These compounds have applications in organic semiconducting materials, contributing to the field of materials science and electronics (Dawei Yue & Richard C Larock, 2002).

  • Gold-Catalyzed Synthesis for Diverse Applications : An efficient gold-catalyzed method for synthesizing benzo[b]thiophenes from alkynyl thioanisoles broadens their applicability in various domains, including pharmaceuticals and materials science (Dillon et al., 2018).

  • Inhibitors in Neurodegenerative Diseases : Benzo[b]thiophen-3-ols are studied as potential inhibitors for human monoamine oxidase, suggesting their role in treating neurodegenerative diseases (Guglielmi et al., 2019).

Safety And Hazards

Safety measures for handling Benzo[B]thiophene-6-OL include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, or clothing . Ingestion and inhalation should be avoided, and dust formation should be minimized .

Future Directions

Benzo[b]thiophenes have a wide range of applications in medicinal chemistry such as antimicrobial, anticancer, antioxidant, anti-HIV, and anti-inflammatory activities . They also play a significant role in the advancement of organic semiconductors . Therefore, the synthesis of Benzo[B]thiophene-6-OL and its derivatives continues to attract intensive research .

properties

IUPAC Name

1-benzothiophen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6OS/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUZFPKUMCZPQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30172906
Record name Benzo(b)thiophene-6-ol
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Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[B]thiophene-6-OL

CAS RN

19301-39-4
Record name Benzo[b]thiophene-6-ol
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Record name Benzo(b)thiophene-6-ol
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Record name Benzo(b)thiophene-6-ol
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Record name Benzo[b]thiophene-6-ol
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Synthesis routes and methods I

Procedure details

6-Methoxybenzo[b]thiophene (6.15 g, 37.45 mmol) and pyridine hydrochloride (18.5 g) were heated together at 210° C. for 1 h. The mixture was cooled to 100° C., diluted with water (125 mL) and extracted with dichloromethane (3×70 mL). The combined extracts were washed with water (125 mL), dried (MgSO4) and evaporated in vacuo to give the title compound (5.54 g, 98%)
Quantity
6.15 g
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step Two
Yield
98%

Synthesis routes and methods II

Procedure details

Dissolve 6-methoxy-benzo[b]thiophene (J. Med. Chem. 32:2548, 1989; 26.1 g, 146 mmol) in DMF (500 mL). Add ethanethiol sodium salt (37 g, 440 mmol) and heat to 150° C. with stirring overnight. Add additional ethanethiol sodium salt (12.8 g, 152 mmol) and continue to heat at 150° C. overnight. Concentrate in vacuo to ¼ volume. Partition reaction mixture between ethyl acetate (500 mL) and water (500 mL), separate layers, wash organic layer with water (2×500 mL), brine (500 mL), and dry with magnesium sulfate. Filter and concentrate in vacuo to give 8 g of benzo[b]thiophen-6-ol. Back extract aqueous layers with ethyl acetate (3×1000 mL) wash organics with brine, and dry with magnesium sulfate. Concentrate in vacuo to obtain an additional 15 grams of benzo[b]thiophen-6-ol. Distill off remaining DMF to yield 22.7 g (100%) of benzo[b]thiophen-6-ol.
Quantity
26.1 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step Two
Quantity
12.8 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
HS Jang, M Pearce, EF O'Donnell, BD Nguyen… - Biology, 2017 - mdpi.com
We previously reported that raloxifene, an estrogen receptor modulator, is also a ligand for the aryl hydrocarbon receptor (AhR). Raloxifene induces apoptosis in estrogen receptor-…
Number of citations: 16 www.mdpi.com
MI Rossberg, SJ Murphy, RJ Traystman, PD Hurn - Stroke, 2000 - Am Heart Assoc
Background and Purpose—The impact of postmenopausal estrogen replacement therapy on stroke prevention and stroke severity remains controversial. Previously we have shown that …
Number of citations: 42 www.ahajournals.org
S Detre, S Riddler, J Salter, R A'Hern, M Dowsett… - Cancer research, 2003 - AACR
Arzoxifene (ARZ) is a selective estrogen receptor (ER) modulator with greater bioavailability than raloxifene which is being developed as treatment for breast cancer. We have used an …
Number of citations: 31 aacrjournals.org
A Bhardwaj, NJ Alkayed, JR Kirsch, PD Hurn - Current cardiology reports, 2003 - Springer
Neurologic complications from cerebral ischemia occur frequently following cardiac arrest, as well as in the perioperative period in cardiac surgery. The cellular and molecular …
Number of citations: 92 link.springer.com
DS Prough, M Mathru, JD Lang… - … Lippincott Williams & …, 2002 - books.google.com
Disorders of the composition of extracellular fluid occur commonly in critically ill surgical patients. Prompt diagnosis and appropriate treatment of acid-base disturbances and …
Number of citations: 4 books.google.com

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